molecular formula C10H6Cl6 B14447170 1,2,3,4,7,7-Hexachloro-5-(prop-2-yn-1-yl)bicyclo[2.2.1]hept-2-ene CAS No. 75143-43-0

1,2,3,4,7,7-Hexachloro-5-(prop-2-yn-1-yl)bicyclo[2.2.1]hept-2-ene

Katalognummer: B14447170
CAS-Nummer: 75143-43-0
Molekulargewicht: 338.9 g/mol
InChI-Schlüssel: DEHJJTUYILCVRL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,2,3,4,7,7-Hexachloro-5-(prop-2-yn-1-yl)bicyclo[2.2.1]hept-2-ene is a chemical compound known for its unique structure and reactivity. It is a derivative of hexachlorocyclopentadiene and is characterized by the presence of multiple chlorine atoms and a prop-2-yn-1-yl group attached to a bicyclo[2.2.1]hept-2-ene framework.

Vorbereitungsmethoden

The synthesis of 1,2,3,4,7,7-Hexachloro-5-(prop-2-yn-1-yl)bicyclo[2.2.1]hept-2-ene typically involves the reaction between hexachlorocyclopentadiene and prop-2-ynyl bromide. This reaction proceeds via a Diels-Alder reaction, forming the adduct 1,2,3,4,7,7-hexachloronorborna-2,5-dien-5-ylmethyl bromide. Subsequent allylic rearrangement and further reactions yield the desired product .

Analyse Chemischer Reaktionen

1,2,3,4,7,7-Hexachloro-5-(prop-2-yn-1-yl)bicyclo[2.2.1]hept-2-ene undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

1,2,3,4,7,7-Hexachloro-5-(prop-2-yn-1-yl)bicyclo[2.2.1]hept-2-ene has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound’s reactivity makes it useful in studying biochemical pathways and interactions.

    Medicine: Research into its potential medicinal properties is ongoing, particularly in the development of new pharmaceuticals.

    Industry: It is used in the production of various industrial chemicals and materials.

Wirkmechanismus

The mechanism of action of 1,2,3,4,7,7-Hexachloro-5-(prop-2-yn-1-yl)bicyclo[2.2.1]hept-2-ene involves its interaction with molecular targets through its reactive sites. The chlorine atoms and the prop-2-yn-1-yl group play crucial roles in its reactivity, allowing it to participate in various chemical reactions. The exact molecular pathways and targets depend on the specific application and reaction conditions .

Vergleich Mit ähnlichen Verbindungen

1,2,3,4,7,7-Hexachloro-5-(prop-2-yn-1-yl)bicyclo[2.2.1]hept-2-ene can be compared with other similar compounds such as:

These comparisons highlight the unique features of this compound, particularly its reactivity and versatility in various applications.

Eigenschaften

CAS-Nummer

75143-43-0

Molekularformel

C10H6Cl6

Molekulargewicht

338.9 g/mol

IUPAC-Name

1,2,3,4,7,7-hexachloro-5-prop-2-ynylbicyclo[2.2.1]hept-2-ene

InChI

InChI=1S/C10H6Cl6/c1-2-3-5-4-8(13)6(11)7(12)9(5,14)10(8,15)16/h1,5H,3-4H2

InChI-Schlüssel

DEHJJTUYILCVRL-UHFFFAOYSA-N

Kanonische SMILES

C#CCC1CC2(C(=C(C1(C2(Cl)Cl)Cl)Cl)Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.